Phenyl(4-propylthiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-propylthiophen-3-yl)methanol is an organic compound that belongs to the class of phenylthiophenes It features a phenyl group attached to a thiophene ring, which is further substituted with a propyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-propylthiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones with sulfur sources.
Substitution with Propyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation using propyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions involving phenylboronic acid and a suitable halogenated thiophene derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group (if present) to a methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Phenyl(4-propylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or alkyl halides (R-X) in the presence of Lewis acids.
Major Products:
Oxidation: Formation of phenyl(4-propylthiophen-3-yl)aldehyde or ketone.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phenyl(4-propylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Phenyl(4-propylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Phenyl(4-propylthiophen-3-yl)methanol can be compared with other similar compounds, such as:
Phenylthiophenes: Compounds with different alkyl or aryl substitutions on the thiophene ring.
Thiophene Alcohols: Compounds with hydroxyl groups attached to the thiophene ring.
Phenylmethanols: Compounds with phenyl groups attached to a methanol moiety.
Uniqueness: The unique combination of a phenyl group, a propyl-substituted thiophene ring, and a methanol group in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H16OS |
---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
phenyl-(4-propylthiophen-3-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-2-6-12-9-16-10-13(12)14(15)11-7-4-3-5-8-11/h3-5,7-10,14-15H,2,6H2,1H3 |
InChI Key |
ANXGTUWBLZWSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.